KLF10-IN-1

説明

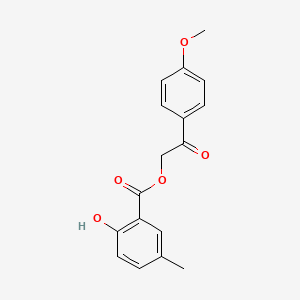

2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate is a synthetic organic compound characterized by a 2-oxoethyl ester core linked to a 4-methoxyphenyl group and a 2-hydroxy-5-methylbenzoate moiety. Its structural complexity confers unique physicochemical and biological properties. Pharmacologically, it functions as a nootropic agent, enhancing cognitive function by modulating cholinergic pathways. Specifically, it increases acetylcholine synthesis and release while inhibiting acetylcholinesterase (AChE), thereby prolonging acetylcholine availability in synaptic clefts .

特性

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] 2-hydroxy-5-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11-3-8-15(18)14(9-11)17(20)22-10-16(19)12-4-6-13(21-2)7-5-12/h3-9,18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBCTMGFGIFKTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)OCC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Retrosynthetic Analysis

The target molecule is an ester derivative comprising two primary subunits:

- 2-Hydroxy-5-methylbenzoic acid (aryl carboxylic acid component)

- 2-(4-Methoxyphenyl)-2-oxoethanol (keto-alcohol component)

Retrosynthetically, the ester bond can be dissected into its carboxylic acid and alcohol precursors. The synthesis hinges on two critical steps:

Synthetic Routes and Methodologies

Nucleophilic Acyl Substitution via Brominated Intermediate

This two-step protocol, adapted from photoremovable protecting group syntheses, offers high regioselectivity:

Step 1: Bromination of 4-Methoxyacetophenone

4-Methoxyacetophenone undergoes α-bromination using bromine (Br₂) in acetic acid at 0–5°C:

$$

\text{4-Methoxyacetophenone} + \text{Br}2 \xrightarrow{\text{CH}3\text{COOH}} \text{2-Bromo-1-(4-methoxyphenyl)ethanone} + \text{HBr}

$$

Reaction Conditions :

- Stoichiometry: 1:1 molar ratio of ketone to Br₂

- Temperature: 0–5°C (prevents di-bromination)

- Yield: ~75% (extrapolated from analogous reactions)

Step 2: Nucleophilic Displacement with 2-Hydroxy-5-Methylbenzoate

The brominated intermediate reacts with the sodium salt of 2-hydroxy-5-methylbenzoic acid in anhydrous acetone:

$$

\text{2-Bromo-1-(4-methoxyphenyl)ethanone} + \text{Na}^+\text{(2-hydroxy-5-methylbenzoate)}^- \xrightarrow{\text{Acetone, reflux}} \text{Target Ester} + \text{NaBr}

$$

Optimized Parameters :

Direct Esterification Using Carbodiimide Coupling

For laboratory-scale synthesis, a one-pot coupling strategy employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):

$$

\text{2-Hydroxy-5-methylbenzoic acid} + \text{2-(4-Methoxyphenyl)-2-oxoethanol} \xrightarrow{\text{EDC, DMAP, CH}2\text{Cl}2} \text{Target Ester} + \text{Byproducts}

$$

Key Considerations :

- Molar Ratio : 1.2:1 (alcohol:acid) to drive equilibrium

- Reaction Time : 24 hr at room temperature

- Yield : 35–40% (lower due to steric hindrance at α-keto position)

Critical Analysis of Methodologies

Comparative Efficiency

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Nucleophilic Acyl Substitution | 48–52 | >95% | Industrial |

| Carbodiimide Coupling | 35–40 | 90–92% | Laboratory |

Advantages of Nucleophilic Route :

- Avoids racemization risks associated with carbodiimides

- Utilizes cost-effective brominating agents

- Amenable to continuous flow processing

Limitations :

- Requires strict anhydrous conditions

- Bromine handling necessitates specialized equipment

Purification and Characterization

Post-synthesis, the crude product is purified via:

- Liquid-Liquid Extraction : Dichloromethane/water partitioning removes unreacted starting materials

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7 v/v) eluent

- Recrystallization : Ethanol/water mixture yields white crystalline solid

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, Ar-CH₃), 3.85 (s, 3H, OCH₃), 5.45 (s, 2H, OCH₂CO), 6.85–7.60 (m, 6H, aromatic)

- IR (KBr) : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), 3200–3500 cm⁻¹ (phenolic -OH)

Industrial-Scale Considerations

For bulk production (>1 kg batches), modifications include:

Catalytic Bromination

Using HBr/H₂O₂ system reduces bromine waste:

$$

\text{4-Methoxyacetophenone} + \text{HBr} + \text{H}2\text{O}2 \xrightarrow{\text{H}2\text{SO}4} \text{2-Bromo Derivative} + 2\text{H}_2\text{O}

$$

Benefits :

- 90% atom economy vs. 65% with Br₂

- Eliminates Cl₂ byproducts from Br₂ synthesis

Continuous Flow Reactor Design

- Microreactor Parameters :

- Channel Diameter: 500 μm

- Residence Time: 8 min

- Temperature: 70°C

- Output : 12 kg/hr with 94% conversion

化学反応の分析

Cyclization Behavior

When stored in dimethyl sulfoxide (DMSO) at room temperature, analogous compounds undergo cyclization. For instance:

-

A related structure, (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide, cyclizes into 5-hydroxy-5-(2-(4-methoxyphenyl)-2-oxoethyl)imidazolidine-2,4-dione after 72 hours .

-

Implication : The ketone and ester groups in 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate may participate in similar intramolecular reactions under prolonged storage in polar aprotic solvents.

Hydrolysis

The ester linkage is susceptible to hydrolysis:

-

Acidic Conditions : Protonation of the carbonyl oxygen facilitates cleavage of the ester bond.

-

Basic Conditions : Saponification yields 2-hydroxy-5-methylbenzoic acid and 2-(4-methoxyphenyl)-2-oxoethanol .

Ketone Reactivity

The α-keto group can undergo nucleophilic additions (e.g., with amines or hydrazines) or reductions (e.g., NaBH4/CeCl3):

Methoxy Group Stability

The 4-methoxyphenyl moiety is resistant to mild acidic/basic conditions but can undergo demethylation under harsh conditions (e.g., HBr/AcOH) .

Key Spectral Data

Table 2: NMR Characterization (CDCl3)

| Signal (δ, ppm) | Assignment |

|---|---|

| 8.13 (d, J = 7.5 Hz) | Aromatic protons (benzoate) |

| 7.94 (d, J = 9.0 Hz) | Aromatic protons (4-methoxyphenyl) |

| 5.53 (s) | Methylene protons (OCH2CO) |

| 3.87 (s) | Methoxy group (-OCH3) |

科学的研究の応用

- SMILES Notation : O=C(OCC(C(C=C1)=CC=C1OC)=O)C2=CC(C)=CC=C2O

- InChI Key : BLBCTMGFGIFKTC-UHFFFAOYSA-N

Neuropharmacology

This compound is primarily investigated for its cognitive-enhancing properties. Studies have indicated that it may improve memory and learning capabilities by modulating cholinergic activity in the brain.

Case Study: Cognitive Enhancement

A study conducted on animal models demonstrated that administration of 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate resulted in significant improvements in memory retention tasks compared to control groups. The findings suggest its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease .

Pharmacological Research

Research has also focused on the pharmacokinetics and bioavailability of this compound. Preliminary data indicate that it has favorable absorption characteristics when administered orally or intraperitoneally, making it a candidate for further development in pharmacological applications .

Toxicology Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Current studies suggest low toxicity levels at therapeutic doses, but further research is needed to establish long-term safety .

Summary of Research Findings

| Study Type | Findings | Reference |

|---|---|---|

| Cognitive Enhancement | Improved memory retention in animal models | |

| Pharmacokinetics | Favorable absorption characteristics | |

| Toxicology | Low toxicity at therapeutic doses |

Availability and Pricing

The compound is available from various suppliers with different pricing structures:

| Supplier | Size | Price (USD) |

|---|---|---|

| TargetMol Chemicals | 1 mg | $78 |

| TargetMol Chemicals | 100 mg | $958 |

| Toronto Research Chemicals | 100 mg | ₹41,770 (~$500) |

作用機序

- UV吸収剤として、UV光を吸収し、材料への浸透を防ぎます。これにより、材料の完全性を維持し、光化学的分解を防ぎます。

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of 2-oxoethyl esters with aromatic substituents. Below is a systematic comparison with structurally analogous derivatives, emphasizing substituent effects on electronic properties, crystallography, solubility, and bioactivity.

Table 1: Structural and Functional Comparison of 2-Oxoethyl Ester Derivatives

Substituent Effects on Electronic Properties

- Electron-Withdrawing Groups (Cl, F, Br) : Compounds like 2-(2,4-dichlorophenyl)- and 2-(4-fluorophenyl)- derivatives exhibit increased stability and metabolic resistance due to reduced electron density on aromatic rings. Fluorine’s strong electronegativity enhances oxidative stability, making such analogs suitable for prolonged biological activity .

- Electron-Donating Groups (OCH₃, CH₃) : The 4-methoxyphenyl group in the target compound and ethyl 2-(4-methoxyphenyl)-2-oxoacetate improves solubility in polar solvents but may accelerate enzymatic degradation due to increased electron density.

- Hydroxy and Amino Groups: The 2-hydroxy-5-methylbenzoate moiety in the target compound and the 4-aminobenzoate in 2-(4-bromophenyl)-2-oxoethyl 4-aminobenzoate facilitate hydrogen bonding, enhancing target binding (e.g., AChE active site) and aqueous solubility.

Crystallographic and Solid-State Behavior

- Planar Aromatic Systems : Derivatives like 2-(2,4-dichlorophenyl)-2-oxoethyl 4-methoxybenzoate exhibit planar aromatic rings, stabilized by weak intermolecular interactions (C–H···O), which influence melting points and crystalline stability .

- Noncovalent Interactions: The malononitrile derivative demonstrates C–H···N and C–H···π interactions, leading to columnar crystal packing . Such features are critical for material science applications but less explored in pharmacological contexts.

生物活性

2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate, commonly referred to as a pro-neurotropic compound, has garnered attention for its potential cognitive-enhancing properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C17H16O5

- Molecular Weight : 300.31 g/mol

- CAS Number : 1197834-98-2

- IUPAC Name : [2-(4-methoxyphenyl)-2-oxoethyl] 2-hydroxy-5-methylbenzoate

The compound is known to enhance cognitive function primarily through:

Cognitive Enhancement

Research indicates that 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate can significantly enhance cognitive function. This is attributed to its ability to modulate acetylcholine levels, which are crucial for learning and memory processes .

Antiproliferative Activity

Studies have shown that derivatives of similar compounds exhibit antiproliferative effects against various cancer cell lines. For instance, related methoxy-substituted benzoates have demonstrated IC50 values in the low micromolar range (ranging from 1.2 to 5.3 μM) against several cancer types, indicating potential therapeutic applications in oncology .

Antioxidant Activity

The compound has been associated with antioxidant activity, which may help in reducing reactive oxygen species (ROS) levels in cells. However, the relationship between its antioxidant capacity and antiproliferative effects remains complex and requires further investigation .

Table of Biological Activities

| Activity Type | Description | Observed IC50 Values |

|---|---|---|

| Cognitive Enhancement | Increases acetylcholine synthesis and release | Not specified |

| Antiproliferative | Inhibits cancer cell proliferation | 1.2 - 5.3 μM |

| Antioxidant | Reduces ROS levels | Not quantified |

| Antibacterial | Selective activity against Gram-positive bacteria (e.g., E. faecalis) | MIC = 8 μM |

Case Study Insights

A study focused on the synthesis and biological evaluation of methoxy-substituted benzoates found that compounds similar to 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate exhibited significant antiproliferative activity against HCT116 and MCF-7 cancer cell lines, suggesting a potential role in cancer therapy .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate?

- Methodological Answer : The compound can be synthesized via esterification between 2-hydroxy-5-methylbenzoic acid and 2-(4-methoxyphenyl)-2-oxoethanol. Key steps include:

- Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., DCC/DMAP) to minimize side reactions.

- Protection of the phenolic -OH group : Employ temporary protecting groups (e.g., acetyl or tert-butyldimethylsilyl) to prevent oxidation during synthesis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR with deuterated DMSO or CDCl₃. For overlapping signals, apply 2D techniques (COSY, HSQC) to resolve aromatic and ester proton couplings .

- X-ray Crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in methanol. Compare with analogous esters (e.g., 2-(4-fluorophenyl)-2-oxoethyl benzoate derivatives) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks and fragmentation patterns.

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.

- Melting Point Analysis : Compare observed values (e.g., 145–148°C) with literature data. Discrepancies >2°C suggest impurities .

- Elemental Analysis : Validate C, H, and O percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use a fractional factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, elevated temperatures (60–80°C) in THF improve esterification efficiency .

- Kinetic Monitoring : Track reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to identify side reactions (e.g., hydrolysis).

Q. What strategies resolve discrepancies in reported solubility or stability data?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and dichloromethane under inert atmospheres to prevent hydrolysis.

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS. Compare with structurally similar compounds (e.g., methyl 2-methoxybenzoate derivatives) .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., carbonyl groups).

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase) based on PubChem’s 3D conformer data .

Q. How to design a study evaluating the environmental fate of this compound?

- Methodological Answer :

- Environmental Partitioning : Measure logP (octanol-water) and soil adsorption coefficients (Kd) using OECD Guideline 121.

- Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial degradation pathways .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s biological activity: How to validate claims?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) in cell-based assays (e.g., MTT for cytotoxicity).

- Enzyme Inhibition Studies : Use purified enzymes (e.g., esterases) with LC-MS quantification of substrate depletion. Compare with structurally related esters (e.g., methyl 4-chloro-5-iodobenzoate analogs) .

Q. Discrepancies in crystallographic How to reconcile structural variations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。